molecular formula C7H6ClN B033707 4-(1-Chlorovinyl)pyridine CAS No. 100325-28-8

4-(1-Chlorovinyl)pyridine

Katalognummer: B033707
CAS-Nummer: 100325-28-8
Molekulargewicht: 139.58 g/mol
InChI-Schlüssel: CCVXDQBJSNUYNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Chlorovinyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(1-chloroethyl)pyridine or 4-chloro-1-vinylpyridine and is a colorless liquid with a pungent odor.

Wirkmechanismus

The mechanism of action of 4-(1-Chlorovinyl)pyridine is not well understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. This compound has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not cause any significant biochemical or physiological effects in humans. However, this compound has been found to cause skin irritation and respiratory problems in some individuals, and caution should be exercised when handling this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(1-Chlorovinyl)pyridine is its excellent antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound is relatively easy to synthesize and can be used in the synthesis of various organic compounds. However, one of the main limitations of this compound is its potential toxicity, which requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for the research and development of 4-(1-Chlorovinyl)pyridine. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Additionally, this compound can be used in the synthesis of various organic compounds, including pyridine-based ligands and polymers. Further research is needed to understand the mechanism of action of this compound and to explore its potential applications in various fields.

Synthesemethoden

The synthesis method of 4-(1-Chlorovinyl)pyridine involves the reaction of 4-pyridinemethanol with thionyl chloride, followed by the addition of sodium hydride and allyl chloride. This process results in the formation of this compound, which can be further purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

4-(1-Chlorovinyl)pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been found to exhibit excellent antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been used in the synthesis of various organic compounds, including pyridine-based ligands and polymers.

Eigenschaften

100325-28-8

Molekularformel

C7H6ClN

Molekulargewicht

139.58 g/mol

IUPAC-Name

4-(1-chloroethenyl)pyridine

InChI

InChI=1S/C7H6ClN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2

InChI-Schlüssel

CCVXDQBJSNUYNP-UHFFFAOYSA-N

SMILES

C=C(C1=CC=NC=C1)Cl

Kanonische SMILES

C=C(C1=CC=NC=C1)Cl

Synonyme

Pyridine, 4-(1-chloroethenyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.